



Technical Guide: Spectroscopic Data for 2'-Acetoxy-5-chlorovalerophenone

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Compound of Interest

Compound Name: 2'-Acetoxy-5-chlorovalerophenone

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Disclaimer: Spectroscopic data for the specific compound **2'-Acetoxy-5-chlorovalerophenone** is not readily available in public databases. The following guide provides a comprehensive, hypothetical dataset and experimental protocols based on the analysis of structurally similar compounds and established principles of spectroscopic characterization. This document is intended to serve as a reference for researchers and scientists in drug development and chemical analysis.

Chemical Structure

Systematic Name: 2-(5-chloropentanoyl)phenyl acetate

Molecular Formula: C13H15ClO3

Molecular Weight: 270.71 g/mol

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2'-Acetoxy-5-chlorovalerophenone**.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.85	dd	1H	Ar-H (H6')
7.55	td	1H	Ar-H (H4')
7.30	t	1H	Ar-H (H5')
7.15	d	1H	Ar-H (H3')
3.60	t	2H	-CH₂Cl
3.00	t	2H	-COCH ₂ -
2.30	s	3H	-OCOCH₃
1.85	m	4H	-CH ₂ CH ₂ -

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
202.0	C=O (ketone)
169.5	C=O (ester)
149.0	C-OAr (C2')
134.0	Ar-CH (C4')
131.5	Ar-C (C1')
129.0	Ar-CH (C6')
126.5	Ar-CH (C5')
124.0	Ar-CH (C3')
44.5	-CH ₂ Cl
38.0	-COCH ₂ -
32.0	-CH ₂ -
24.0	-CH ₂ -
21.0	-OCOCH₃

Table 3: Hypothetical IR Data (ATR)

Wavenumber (cm⁻¹)	Intensity	Assignment
3070	Weak	Ar C-H stretch
2950, 2870	Medium	Aliphatic C-H stretch
1765	Strong	C=O stretch (ester)
1690	Strong	C=O stretch (ketone)
1600, 1480	Medium	C=C stretch (aromatic)
1200	Strong	C-O stretch (ester)
750	Strong	C-Cl stretch



Table 4: Hypothetical Mass Spectrometry Data (ESI-MS)

m/z	Relative Intensity (%)	Assignment
271.0735	33	[M+H] ⁺ (³⁷ Cl isotope)
270.0762	100	[M+H] ⁺ (³⁵ Cl isotope)
229.0656	45	[M - C ₂ H ₃ O] ⁺
121.0289	80	[C7H5O2] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

- 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3] The solution is then filtered through a pipette with a cotton wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1][2]
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
- Data Acquisition:
 - ¹H NMR: Spectra are acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
 - ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baselinecorrected. The resulting spectra are integrated and the chemical shifts are reported in parts per million (ppm).
- 3.2 Infrared (IR) Spectroscopy



- Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4]
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]
- Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are reported in wavenumbers (cm⁻¹).

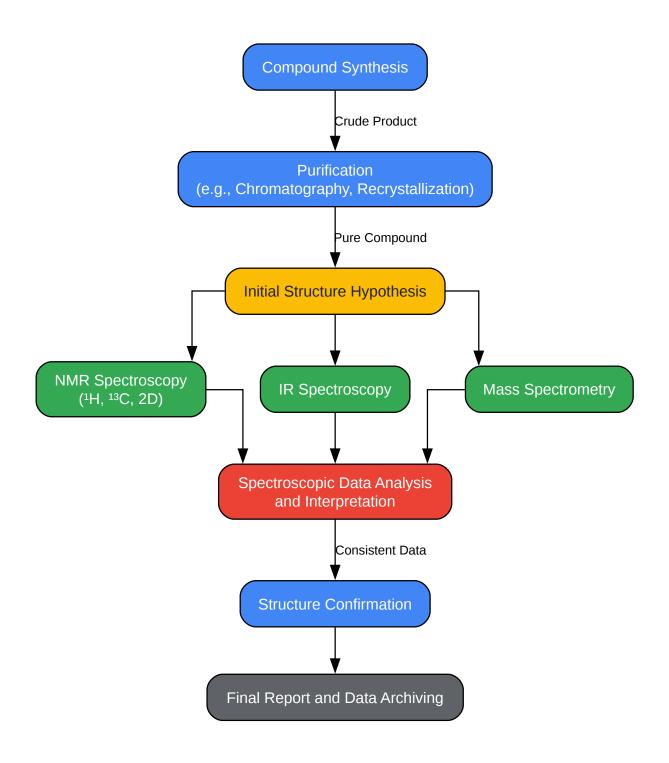
3.3 Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of the substance in 1 mL of a 50:50 mixture of acetonitrile and water, with 0.1% formic acid added to promote protonation.[6]
- Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7][8]
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 μL/min. The mass spectrometer is operated in positive ion mode, and data is collected over a mass-to-charge (m/z) range of 50-500.[6]
- Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and major fragment ions. The characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is used to confirm the presence of a chlorine atom in the molecule.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.





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